Journal Name:Organic & Biomolecular Chemistry
Journal ISSN:1477-0520
IF:3.89
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ob
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1097
Publishing Cycle:Semimonthly
OA or Not:Not
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01421E
Modern times have witnessed an uprise in the synthesis and derivatization of nitrogen-containing fused heterocycles. Amination reactions involving nitrene chemistry have always been the most convenient choice for the incorporation of a nitrogen atom in a molecule. The utilization of an open nitrene species harnesses harsh conditions. Hence, transition metal-catalyzed C–H amination reactions using aminating agents have been an attractive choice. Electrophilic aminating agents for C–H amination reactions are well exploited due to their desirable reaction conditions. Out of all, anthranils have paved the way forward due to their utility in simultaneously forming two new functional groups (amine and carbonyl). Amination using anthranils follows a metal-nitrenoid pathway. Often, the amination has been followed by a Lewis acid or transition metal-mediated intramolecular cyclization to directly produce fused heterocycles. This review broadly demonstrates the utilization of anthranils as an aminating agent for transition metal-catalyzed C–H amination reactions. The focus has been given to the scope, limitations, and mechanistic understanding of using such an electrophilic aminating agent, anthranil, with transition metals.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01647A
Nitric oxide (NO) plays a key role in regulating plant growth, enhances nutrient uptake, and activates disease and stress tolerance mechanisms in most plants. NO is marked as a potential tool for improving the yield and quality of horticultural crop species. Research on NO in plant species can provide an abundance of valuable information regarding this. Hence, we have prepared a simple chemosensor (NPO) for the detection of endogenous NO in chickpea saplings. NPO selectively interacts with NO as determined through a chemodosimetric method to clearly show both the colorimetric and fluorometric changes. After the interaction with NO, the colorless NPO turns yellow as observed by the naked eye and shows bright cyan-blue fluorescence under a UV lamp. The 1 : 1 stoichiometric ratio between NPO and NO is determined from Job's plot resulting in a stable diazeniumdiolate product. The interaction mechanism is well established by absorption, fluorescence titration, NMR titration, HRMS, and DFT calculations. This method has successfully been employed in the plant's root and stem systems to label NO. Confocal microscopy images might help us to understand the endogenous NO generation and the mechanism that happens inside plant tissues.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB90163G
The first page of this article is displayed as the abstract.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01528A
A novel sustainable methodology based on one-pot cyanoalkylation/cyanoalkenylation of 2-anilino-1,4-naphthoquinones with vinylarenes/arylalkynes and azobis(alkylcarbonitrile)s involving a three-component radical cascade pathway has been achieved. Here, tert-butylhydroperoxide (TBHP) acts as an efficient oxidant, and it smoothly drives the reaction, producing the three-component products in very good to excellent yields. This cascade reaction eliminates the use of any base, additive, metal and hazardous cyanating agent. Additionally, this protocol exclusively delivers a stereospecific product in the case of arylalkynes. The involvement of radicals is evidenced through various radical trapping experiments.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB90162A
A graphical abstract is available for this content
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB90167J
A graphical abstract is available for this content
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01577G
Defluorination of the readily available 21,21,21-trifluorothevinone (7) with Mg + Me3SiCl allows the preparation of 21,21-difluorothevinone (10) and 21-fluorothevinone (11), which can be used as the starting compounds for syntheses of 21,21-difluoro- and 21-fluoro-substituted relatives of thevinols and orvinols. Taken together, thevinols and orvinols are well known to constitute a family of the highly potent 4,5α-epoxy-18,19-endo-(etheno/ethano)morphinan-type opioid receptor ligands. Alternatively, 10 and 18,19-dihydro-21,21-difluorothevinone (13) have been synthesized by the addition of Me3SiCHF2 to the carbonyl function of thevinal (12) and dihydrothevinal (18) followed by oxidation of the intermediate C(21)-difluorinated secondary alcohols. 21,21-Difluorothevinols were obtained both by the addition of RMgX or RLi to the 21,21-difluoroketones and by the addition of Me3SiCHF2 to the carbonyl function of the non-fluorinated 18,19-endo-(etheno/ethano)morphinan ketones. In general, these addition reactions have been shown to result in mixtures of the C(21)-epimeric alcohols. However, in some cases, the reactions proceeded with high stereoselectivity allowing the isolation of one of the epimeric alcohols by conventional crystallization. Preparations of the 21,21-difluorothevinols bearing an allyl, cyclopropylmethyl, or cyclobutylmethyl group at the N(17) nitrogen are also reported.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01388J
This study presents the synthesis of novel glycoconjugates by connecting benzazole and carbohydrate units with a 1,2,3-triazole linker. A simple synthetic route employing a copper(I) catalyzed azide–alkyne 1,3-dipolar cycloaddition (CuAAC) was utilized. The synthesized compounds exhibit excited-state intramolecular proton transfer (ESIPT), resulting in longer wavelength emission with a significantly large Stokes shift (∼10 000 cm−1). These compounds show potential as chemical sensors due to their ability to detect Cu2+ ions, causing a decrease in fluorescence emission (turn-off effect). Additionally, they demonstrate strong interaction with proteins, exemplified by their interaction with bovine serum albumin (BSA) as a model protein.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01582C
We herein propose a HFIP-promoted tandem cyclization reaction for the synthesis of difluoro/trifluoromethyl carbinol-containing chromones from o-hydroxyphenyl enaminones at room temperature. This protocol provides a facile and efficient approach to access diverse difluoro/trifluoromethylated carbinols in good to excellent yields. In addition, gram-scale and synthetic derivatization experiments have also been performed.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01688A
An environmentally benign protocol that provides various S-quinolyl xanthates via a ball milling enabled cross coupling reaction of haloquinolines and readily available potassium O-alkyl xanthates is first reported. The reaction proceeded well under mild, transition metal- and solvent-free conditions, making it an attractive method for the introduction of xanthates into the quinoline scaffold.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01520C
2-Allyloxybenzaldehydes undergo [2 + 1] cycloadditions under 365 nm LED irradiation to form the corresponding chroman-fused cyclopropanols. The reaction proceeds easily without any catalysts or additives in dimethyl sulfoxide.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01746J
Sp2–sp3 fragments play a vital role in fragment-based drug design (FBDD). Strategies to chemically modify them and efficiently access libraries of these compounds have been goals of the highest priority in the last decades. In this work, a series of sp2–sp3 fragments was synthesized and validated for that purpose, based on their measured physical–chemical properties. Selective C–H cyanation and allylation of these fragments was demonstrated by simple heating in presence of an appropriate hydrogen-atom transfer reagent and a radical acceptor. These conditions enabled a streamlined access to covalent fragments in a single step, by direct introduction of the desired covalent binder. Preliminary results on vinylation, as well as late-stage functionalization of a drug analogue were disclosed.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01562A
A Hg(OTf)2-catalyzed tandem phospha-Michael addition/cyclization/dehydration of 2-hydroxychalcones with H-phosphine oxides is presented. This protocol provides a new and supplementary approach for the preparation of 4-phosphorylated 4H-chromenes in good yields (up to 99%). In addition, this domino reaction allows the successful construction of two new C–P and C–O bonds in a one-pot operation.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01320K
Isotopic labeling of methyl-substituted proteinogenic amino acids with 13C has transformed applications of solution-based NMR spectroscopy and allowed the study of much larger and more complex proteins than previously possible with 15N labeling. Procedures are well-established for producing methyl-labeled proteins expressed in bacteria, with efficient incorporation of 13C-methyl labeled metabolic precursors to enable the isotopic labeling of Ile, Val, and Leu methyl groups. Recently, similar methodology has been applied to enable 13C-methyl labeling of Ile, Val, and Leu in yeast, extending the approach to proteins that do not readily fold when produced in bacteria. Mammalian or insect cells are nonetheless preferable for production of many human proteins, yet 13C-methyl labeling using similar metabolic precursors is not feasible as these cells lack the requisite biosynthetic machinery. Herein, we report versatile and high-yielding synthetic routes to 13C methyl-labeled amino acids based on palladium-catalyzed C(sp3)–H functionalization. We demonstrate the efficient incorporation of two of the synthesized amino acids, 13C-γ2-Ile and 13C-γ1,γ2-Val, into human receptor extracellular domains with multiple disulfides using suspension-cultured HEK293 cells. Production costs are reasonable, even at moderate expression levels of 2–3 mg purified protein per liter of medium, and the method can be extended to label other methyl groups, such as 13C-δ1-Ile and 13C-δ1,δ2-Leu. In summary, we demonstrate the cost-effective production of methyl-labeled proteins in mammalian cells by incorporation of 13C methyl-labeled amino acids generated de novo by a versatile synthetic route.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01586F
Simple α-fluorobenzyl anions reacted with electrophiles such as non-activated alkyl halides and chlorotrimethylsilane. Upon treatment with LTMP as the base, fluoromethylbenzenes took part in the formation of α-monofluorobenzyl anions without stabilizing o-substituents. Furthermore, the resulting α-silyl fluoromethylbenzenes reacted with electrophiles such as acetophenone and benzaldehyde in the presence of cesium fluoride to form α-fluorobenzylated alcohols.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01611K
In this study, we show the effect of the gem-dimethyl substitution at the four benzylic carbons of the ring on the internal dynamics of two-station [2]rotaxanes. Such structural modification of the polyamide macrocycles promotes a drastic change of the internal dynamics as shown by variable-temperature (VT) 1H NMR experiments. We determined that the shuttling rates of the octamethylated macrocycle along a series of symmetrical threads were significantly faster compared to the non-substituted ring. This effect was particularly pronounced in the fumaramide-based system, in which the rate was 27 times faster than that of the model system.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01440A
A formal [4 + 2]-cycloaddition reaction of N-alkoxy acrylamides and acyl isothiocyanates was developed via a Lewis base-catalyzed cascade aza-nucleophilic addition/thio-Michael addition process under mild conditions. This study provides a facile approach for preparing 2-imino-1,3-thiazinone derivatives in moderate to excellent yields and enriches the field of heterocyclic acrylamide chemistry. The reported method features metal-free reaction conditions, high atom economy, and easy operation. Moreover, the reaction was successfully scaled up and derivatization reactions were successfully performed.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01566A
The tetracyclic core structure of the majority of indole diterpenoids features a trans-hydrindane moiety that is fused to an indole unit. We report here a novel synthetic route that includes a photo-Nazarov cyclization of a 3-acylindole precursor initially providing the thermodynamically preferred cis-hydrindanone. After reduction and conversion to the cyclopentadiene, dihydroxylation and hydrogenation provided the indoline. The key step generated the trans-system by stereospecific hydride shift on a dioxaphospholane under Grainger's conditions, for the first time applied to an N-heterocycle. When starting from the corresponding indole, we observed the formation of hitherto unknown methanocyclohepta[b]indolones. Deoxygenation of the trans-hydrindanone was achieved after conversion to the 1,3-dithiolane, followed by RANEY® Ni reduction.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01629C
Reactions of 3-benzylidene succinimides with 2-substituted 2-hydroxy-indane-1,3-diones and unsaturated pyrazolones are carried out under basic conditions to afford spirocyclized derivatives and Michael adducts, respectively, with high regio- and stereo-selectivities. The most notable aspect of the reaction is the ability of highly reactive benzylidene succinimide to act as both an electrophile and a nucleophile causing spirocyclization. The reaction proceeded under mild and metal-free conditions and products were isolated in good to high yields. The current strategy utilizes simple and easily accessible precursors, and provides functionally rich products of medicinal interest with two to four contiguous stereogenic centres and complete regioselectivity with excellent diastereoselectivity.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01430D
A 3-step route toward pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic class members oxo-prothracarcin and boseongazepine B has been developed. This methodology also enables preparing oxo-tomaymycin in only 4 linear steps representing the shortest total synthesis known to date. The synthesis features an olefination with sterically demanding Julia–Kocienski reagents as the key step.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, ORGANIC 有机化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.60 | 120 | Science Citation Index Science Citation Index Expanded | Not |
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